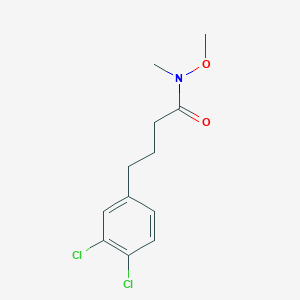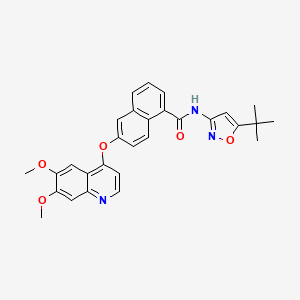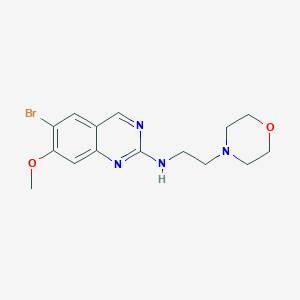
Methyl 3,4-dihydroisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dihydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydroisoquinoline-5-carboxylate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system .
Another method involves the reduction of 3,4-dihydroisoquinoline derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This approach allows for the enantioselective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dihydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,4-dihydroisoquinoline-5-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 3,4-dihydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
Methyl 3,4-dihydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound has similar biological activities and is also used in the synthesis of isoquinoline derivatives.
Tetrahydroisoquinoline derivatives: These compounds are structurally similar and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various fields, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 3,4-dihydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,7H,5-6H2,1H3 |
Clave InChI |
IKPJZUROKFFXTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1CCN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)










